2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Overview
Description
2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. However, our focus will be strictly on the scientific aspects of its synthesis, molecular structure analysis, chemical reactions, and properties, excluding any drug-related uses or dosage information.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives, including compounds similar to 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, can be achieved through various methods. One efficient route involves the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, utilizing thiamine hydrochloride as a catalyst. This method highlights the advantages of using inexpensive catalysts, easy workup, and environmental friendliness due to the use of water as the solvent (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, a study on 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives provided comprehensive 1H NMR characterization, solving ambiguous assignments and providing significant data on tautomeric equilibrium, hydrogen bonds, and conformational aspects of the molecules (Barni et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving benzimidazole derivatives are diverse and can lead to various biologically active compounds. For instance, the synthesis of certain benzothiazole and triazole derivatives demonstrated the reactivity of benzimidazole-related compounds, leading to products with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry , specifically in the synthesis of anti-ulcer drugs .
Summary of the Application
“2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” is used in the synthesis of Rabeprazole , a Proton-pump inhibitor used for treating conditions like heartburn, acid reflux, and GORD (gastro-oesophageal reflux disease) . The compound is involved in the synthesis of impurities and metabolites of Rabeprazole .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of Rabeprazole sulfone-N-oxide . The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C .
Results or Outcomes
The synthesis results in the formation of impurities and metabolites of Rabeprazole, which are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .
Synthesis of Rabeprazole Impurities
Specific Scientific Field
This application is also in the field of Pharmaceutical Chemistry , specifically in the synthesis of impurities of anti-ulcer drugs .
Summary of the Application
The compound is used in the synthesis of various impurities of Rabeprazole . These impurities are not available in the market and are highly useful to companies producing Rabeprazole .
Methods of Application or Experimental Procedures
The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C .
Results or Outcomes
The synthesis results in the formation of various impurities of Rabeprazole . These impurities are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .
The compound is also used in the synthesis of various impurities of Rabeprazole . These impurities are not available in the market and are highly useful to companies producing Rabeprazole . The synthesis involves adding m-CPBA to a solution of “2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” in dichloromethane at a temperature of 10°C . The synthesis results in the formation of various impurities of Rabeprazole . These impurities are important for the bulk manufacturers of the drug and useful for the analytical development of the drug and regulatory agencies .
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds such as “methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate” have safety information available3.
Future Directions
The future directions of this compound are not explicitly mentioned in the search results. However, related compounds such as “1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone” have been used as intermediates for preparing COX-2 inhibitors, pharmaceutically active compounds having analgesic and anti-inflammatory action5.
Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive analysis, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
2-[(4-chloro-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-10(15)6-7-16-13(9)8-19-14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBICFMRRCFCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468008 | |
Record name | 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | |
CAS RN |
103312-62-5 | |
Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103312-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(((4-Chloro-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103312625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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